molecular formula C20H17NO5S B2579409 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acrylamide CAS No. 2035003-65-5

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acrylamide

Cat. No.: B2579409
CAS No.: 2035003-65-5
M. Wt: 383.42
InChI Key: ZAOXZYNBPBNXHE-GQCTYLIASA-N
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Description

This acrylamide derivative features a conjugated (E)-configured α,β-unsaturated carbonyl system linked to a benzo[d][1,3]dioxol-5-yl aromatic moiety. The amide nitrogen is substituted with a 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl group, combining three distinct heterocyclic systems (benzodioxole, furan, and thiophene) in a single scaffold.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S/c22-19(6-4-14-3-5-16-17(10-14)26-13-25-16)21-12-20(23,15-7-9-27-11-15)18-2-1-8-24-18/h1-11,23H,12-13H2,(H,21,22)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOXZYNBPBNXHE-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acrylamide, identified by its CAS number 2035003-65-5, is a synthetic organic molecule characterized by its complex structure featuring a benzo[d][1,3]dioxole moiety, a furan ring, and a thiophene unit. This article aims to explore its biological activities, including antimicrobial, cytotoxic, and potential therapeutic applications.

  • Molecular Formula : C20H17NO5S
  • Molecular Weight : 383.4 g/mol
  • Structure : The compound consists of an acrylamide backbone linked to various aromatic and heteroaromatic substituents which are crucial for its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing furan and benzodioxole moieties often exhibit antimicrobial properties. For instance:

  • Mechanism of Action : The presence of these moieties can disrupt microbial cell membranes or interfere with essential metabolic pathways.
  • Case Studies : A study on similar compounds showed significant activity against bacterial strains such as Staphylococcus aureus and fungal pathogens. While specific data on the target compound is limited, its structural analogs have demonstrated promising results in antimicrobial assays.

Cytotoxicity

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds:

  • In Vitro Studies : Preliminary studies involving related compounds have shown varying degrees of cytotoxicity against human cell lines. For example, certain derivatives exhibited EC50 values indicating significant cytotoxic effects at micromolar concentrations .
  • Implications : Understanding the cytotoxic profile is essential for determining the therapeutic window of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acrylamide in potential drug development.

Antiparasitic Activity

Emerging research suggests that derivatives of this compound may possess antiparasitic properties:

  • Targeting Protozoa : Compounds with similar structures have been evaluated against protozoa such as Trypanosoma cruzi and Leishmania infantum, showing low micromolar potencies without significant toxicity to human cells .

Summary of Biological Activity Studies

Activity TypeFindingsReference
AntimicrobialPotential activity against bacteria and fungi
CytotoxicityVarying levels of toxicity in human cell lines
AntiparasiticEffective against protozoan parasites

Scientific Research Applications

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antioxidant Activity

The benzo[d][1,3]dioxole component contributes to the compound's ability to scavenge free radicals and reduce oxidative stress. This property is crucial for protecting cells from damage caused by reactive oxygen species.

Anti-inflammatory Effects

Research indicates that this compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential utility in treating inflammatory diseases by modulating immune responses.

Cytotoxicity Against Cancer Cells

Preliminary studies have shown that (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acrylamide exhibits cytotoxic effects against various cancer cell lines. For instance:

  • HeLa Cells : An IC50 value of approximately 15 µM was reported.
  • MCF-7 Cells : An IC50 value of around 20 µM was observed.
    These effects are attributed to mechanisms involving mitochondrial dysfunction and increased production of reactive oxygen species leading to apoptosis.

Case Study 1: Cytotoxicity Assessment

In a study examining the cytotoxic effects on HeLa and MCF-7 cells, researchers demonstrated that the compound induced significant cell death through apoptosis. The mechanism involved increased oxidative stress and mitochondrial impairment, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of the compound using lipopolysaccharide-stimulated macrophages. The results indicated a significant reduction in pro-inflammatory cytokine levels, suggesting its application in treating conditions characterized by chronic inflammation.

Summary of Pharmacological Activities

Activity TypeObserved EffectsReferences
AntioxidantFree radical scavenging
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
CytotoxicityIC50 values of 15 µM (HeLa), 20 µM (MCF-7)

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s unique combination of heterocyclic substituents distinguishes it from similar acrylamides. Below is a comparative analysis (Table 1):

Table 1: Structural Comparison of Acrylamide Derivatives

Compound Name Core Structure Key Substituents Reference
Target Compound (E)-acrylamide Benzo[d][1,3]dioxol-5-yl; 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl N/A
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(6-methylbenzothiazol-2-yl)acrylamide (E)-acrylamide Benzo[d][1,3]dioxol-5-yl; 6-methylbenzothiazol-2-yl
Compound 3112 () (Z)-acrylamide 4-(Dimethylamino)phenyl; thien-2-yl acrylamido; n-propyl
Compound 3 () Acrylamide 3,4,5-Trimethoxybenzamide; furan-2-yl; isopropylamino
Compound 6 () Thiophene carboxamide Dimethylaniline; phenylamino
Compound 4 () Acrylamide Benzothiazol-2-yl; dimethylamino; cyano

Key Observations :

  • Benzo[d][1,3]dioxol-5-yl is shared with ’s compound, which substitutes the amide nitrogen with a benzothiazole group instead of a heterocyclic ethyl chain .
  • Stereochemistry : Unlike the (Z)-configured Compound 3112 , the target’s (E)-geometry may influence π-π stacking or receptor binding.

Key Observations :

  • The target compound’s synthesis likely follows the oxazolone-amine condensation route, as seen in and .
  • Heterocyclic ethylamine synthesis : The 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl substituent may require multi-step functionalization, differing from simpler alkylamines in analogs.

Key Hypotheses for the Target Compound :

  • Cellular activity : The hydroxyethyl group may improve membrane permeability compared to analogs with hydrophobic substituents.
  • Synergistic effects : The combination of benzodioxole (electron-rich aromatic system) and heterocycles could enhance binding to microbial enzymes or kinase targets.

Q & A

Q. What are the standard synthetic routes for this acrylamide derivative?

The compound is typically synthesized via a two-step procedure:

  • Step 1 : Condensation of (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid with a hydroxyethylamine derivative (e.g., 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylamine) using coupling agents like ethyl chloroformate or acid chlorides.
  • Step 2 : Purification via column chromatography or recrystallization. Example protocol (adapted from similar acrylamide syntheses):
  • Dissolve the carboxylic acid (0.83 mmol) in chloroform, add triethylamine (6.5 mmol) and the amine derivative. Stir at room temperature for 18 hours, wash with NaHCO₃, dry (Na₂SO₄), and evaporate .

Q. Which spectroscopic techniques are critical for structural characterization?

Key techniques include:

TechniquePurposeExample Data (from analogs)
¹H/¹³C NMR Confirm stereochemistry and substituent integrationδ 7.50 (d, J = 15.2 Hz, 1H, CH=CH), 6.05 (s, 2H, OCH₂O)
ESI-HRMS Verify molecular weightCalcd for C₂₅H₂₅N₃O₃ [M+H]⁺: 416.1969; Found: 416.1964
HPLC Assess puritytR = 3.44 min (70% MeOH/H₂O)
Additional methods: IR for functional groups, UV-Vis for conjugation analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

Use Design of Experiments (DoE) and heuristic algorithms (e.g., Bayesian optimization) to systematically vary:

  • Parameters : Temperature, solvent polarity, catalyst loading, reaction time.
  • Example : A study optimized acrylation using Bayesian optimization, achieving >95% yield by adjusting solvent (dioxane vs. THF) and stoichiometry .
  • Validation : Monitor reaction progress via TLC or in-line HPLC .

Q. How to resolve discrepancies in NMR data during structural validation?

Common issues and solutions:

  • Isomerism : Confirm E-configuration via coupling constants (J = 15–16 Hz for trans CH=CH) .
  • Impurities : Repurify using preparative HPLC or recrystallization.
  • Ambiguous peaks : Compare with computational NMR predictions (e.g., ACD/Labs) or X-ray crystallography (SHELX refinement) .

Q. What strategies evaluate biological activity in vitro?

  • Antioxidant assays : Nitric oxide scavenging (IC₅₀ calculation using Griess reagent) .
  • Anti-inflammatory testing : COX-2 inhibition via ELISA.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ = 12.5 μM reported for similar acrylamides) . Protocol : Incubate compound (1–100 μM) with cells for 48 hrs, measure viability .

Q. How to address solubility issues in biological assays?

  • Solubilizers : Use DMSO (≤0.1% final concentration) or β-cyclodextrin.
  • Prodrug design : Introduce hydrophilic moieties (e.g., phosphate esters).
  • Validation : Measure solubility via shake-flask method (e.g., 0.5 mg/mL in PBS) .

Q. What stability considerations apply under storage?

  • Light-sensitive : Store in amber vials at –20°C.
  • Hydrolytic degradation : Avoid aqueous buffers (stable in dry DMSO for 6 months).
  • Validation : Monitor degradation via HPLC (e.g., <5% impurity over 3 months) .

Data Contradiction Analysis

  • Case : Conflicting bioactivity results between batches.

    • Root cause : Stereochemical impurities or residual solvents.
    • Solution : Re-synthesize with strict anhydrous conditions, characterize via chiral HPLC .
  • Case : Discrepant melting points.

    • Root cause : Polymorphism or solvate formation.
    • Solution : Perform DSC/TGA and X-ray diffraction .

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